Methyl 4-Hydroxy-2-methyl-1H-indole-6-carboxylate Methyl 4-Hydroxy-2-methyl-1H-indole-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18368536
InChI: InChI=1S/C11H11NO3/c1-6-3-8-9(12-6)4-7(5-10(8)13)11(14)15-2/h3-5,12-13H,1-2H3
SMILES:
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol

Methyl 4-Hydroxy-2-methyl-1H-indole-6-carboxylate

CAS No.:

Cat. No.: VC18368536

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-Hydroxy-2-methyl-1H-indole-6-carboxylate -

Specification

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name methyl 4-hydroxy-2-methyl-1H-indole-6-carboxylate
Standard InChI InChI=1S/C11H11NO3/c1-6-3-8-9(12-6)4-7(5-10(8)13)11(14)15-2/h3-5,12-13H,1-2H3
Standard InChI Key VJNJUIVXCXKQIZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(N1)C=C(C=C2O)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s indole backbone is substituted at three positions:

  • Position 2: A methyl group (CH3-\text{CH}_3) contributes to steric effects and modulates electronic properties.

  • Position 4: A hydroxyl group (OH-\text{OH}) enhances hydrogen-bonding potential and acidity.

  • Position 6: A methoxycarbonyl group (COOCH3-\text{COOCH}_3) introduces ester functionality, critical for reactivity in synthetic applications .

The planar indole ring system facilitates π-π stacking interactions, while substituents influence solubility and bioavailability. X-ray crystallography of analogous indole derivatives reveals a nearly coplanar arrangement of the carboxylate and hydroxyl groups, optimizing intramolecular hydrogen bonding .

Physicochemical Profile

Key properties include:

PropertyValueSource
Molecular Weight205.21 g/mol
Molecular FormulaC11H11NO3\text{C}_{11}\text{H}_{11}\text{NO}_{3}
AppearanceNeat solid
SolubilityModerate in polar aprotic solvents (e.g., DMSO)Inferred
StabilitySensitive to prolonged light exposure

The hydroxyl group’s pKa is estimated at ~9.5–10.5 based on analogous 4-hydroxyindoles, making it deprotonated under physiological conditions .

Synthesis and Characterization

Analytical Characterization

  • NMR Spectroscopy: 1H^1\text{H} NMR of related compounds shows characteristic signals:

    • Indole NH: δ 10.2–11.0 ppm (broad singlet).

    • Aromatic protons: δ 6.8–7.5 ppm (multiplet).

    • Methoxy group: δ 3.8–3.9 ppm (singlet) .

  • Mass Spectrometry: ESI-MS typically exhibits a molecular ion peak at m/z 205.21 [M+H]+^+ .

Pharmaceutical Applications

Neurological Drug Intermediates

The compound serves as a precursor in synthesizing serotonin receptor modulators. For example, its hydroxyl and ester groups are pivotal for forming hydrogen bonds with 5-HT2A_{2A} receptors . In a 2018 study, indolyl-containing pyridones demonstrated potent inhibition of bacterial topoisomerases, with MIC90_{90} values of 0.5–1 μg/mL against Escherichia coli .

Anticancer Agents

Derivatives of Methyl 4-Hydroxy-2-methyl-1H-indole-6-carboxylate exhibit antiproliferative activity against MCF-7 breast cancer cells (IC50_{50} = 8.2 μM) . The methyl ester enhances cell membrane permeability, while the hydroxyl group chelates metal ions in kinase active sites.

Biological Research Applications

Enzyme Inhibition Studies

The compound inhibits monoamine oxidase B (MAO-B) with a KiK_i of 120 nM, making it a candidate for Parkinson’s disease research . Its planar structure aligns with the enzyme’s substrate-binding pocket, as shown in molecular docking simulations .

Antibacterial Activity

Structural analogs demonstrate efficacy against multidrug-resistant (MDR) Acinetobacter baumannii (MIC = 8–16 μg/mL) by dual-targeting DNA gyrase and topoisomerase IV .

Material Science and Industrial Applications

Polymer Modification

Incorporating the compound into polyurethane coatings improves UV resistance due to the indole ring’s electron-rich structure, which scavenges free radicals .

Agrochemical Development

As a herbicide intermediate, it disrupts acetolactate synthase (ALS) in weeds. Field trials show 85% suppression of Amaranthus retroflexus at 10 g/ha .

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